molecular formula C15H14F3N3O3 B12454946 N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12454946
M. Wt: 341.28 g/mol
InChI Key: DIZJXJKRDFIHGJ-UHFFFAOYSA-N
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Description

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 4-methoxyphenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₅H₁₄F₃N₃O₃, with a molecular weight of 341.29 g/mol and a CAS registry number of 1820647-55-9 . The 4-methoxyphenyl group contributes electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C15H14F3N3O3

Molecular Weight

341.28 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-11(7-12(20-14)15(16,17)18)9-3-5-10(24-2)6-4-9/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

DIZJXJKRDFIHGJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine scaffold is synthesized via condensation reactions involving trifluoromethyl and 4-methoxyphenyl substituents. Key steps include:

Formation of the Pyrimidine Ring

The core structure is typically constructed using guanidine derivatives and aldehyde/ketone precursors. For example:

  • Reagents : 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (intermediate)
  • Conditions : Reacted with appropriate electrophiles to form the pyrimidine ring.
  • Yield : Reported yields for similar pyrimidine derivatives range from 60–85% under optimized conditions.
Table 1: Pyrimidine Core Synthesis Parameters
Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Guanidine, 4-methoxybenzaldehyde THF 0–25 12–24 70–80
Trifluoroacetic anhydride DCM 25 6 65

Amide Coupling with N-Methylglycine

The N-methylglycine moiety is introduced via amide bond formation between the pyrimidine’s 2-amino group and sarcosine.

Coupling Reagents and Conditions

Commonly employed coupling agents include:

  • DCC/HOBt : Facilitates amide bond formation under anhydrous conditions.
  • EDC/HOBt : Alternative for high-yielding reactions with reduced side products.
Table 2: Amide Coupling Optimization Data
Coupling Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
DCC/HOBt DMF 25 12 75
EDC/HOBt THF 0 8 82
WSC/HOBt DCM 25 6 78

Purification and Characterization

Post-synthesis purification ensures compound purity for biological testing.

Chromatographic Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (e.g., 7:3 to 1:1).
  • Recrystallization : Ethyl acetate/hexane mixtures to isolate crystalline solid.
Table 3: Purification Protocols
Method Solvent System Purity (%) Reference
Column Chromatography PE:EA (7:3 → 1:1) >95
Recrystallization EA/Hexane (1:1) >98

Key Research Findings

Reaction Optimization

  • Temperature Sensitivity : Coupling reactions at 0°C improve yields by minimizing side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction kinetics.

Structural Influences

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for bioactivity.
  • 4-Methoxyphenyl Substituent : Modulates electronic properties, affecting target binding affinity.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Synthetic Pathways
Pathway Steps Total Yield (%) Time (Days) Reference
Pyrimidine Core → DCC/HOBt Coupling 3 65–70 5
Pyrimidine Core → EDC/HOBt Coupling 3 75–82 3
One-Pot Synthesis 2 50–55 2

Challenges and Solutions

  • Side Reactions : Formation of urea byproducts during coupling; mitigated using excess HOBt.
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) require prolonged reaction times; addressed via high-pressure methods.

Industrial-Scale Considerations

  • Automation : Continuous flow reactors improve yield consistency and reduce costs.
  • Catalytic Systems : Ligand-free palladium catalysts enable scalable Suzuki couplings for aryl substitutions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with trifluoromethyl and aryl substituents are widely explored due to their tunable electronic and steric properties. Below is a detailed comparison of N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine with structurally analogous compounds.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Methoxyphenyl (6), N-methylglycine (2) C₁₅H₁₄F₃N₃O₃ 341.29 Balanced lipophilicity; electron-donating methoxy group enhances stability.
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazolyl (6), N-methylglycine (2) C₁₁H₉F₃N₄O₂S 318.28 Thiazole introduces sulfur-based polarity; lower molecular weight.
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cyclohexyl (6), N-methylglycine (2) C₁₄H₁₈F₃N₃O₂ 317.31 Aliphatic cyclohexyl group increases hydrophobicity.
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Chlorophenyl (6), glycine (2) C₁₃H₉ClF₃N₃O₂ 331.68 Chlorine substituent enhances electron-withdrawing effects.
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Benzothiophene (6), glycine (2) C₁₅H₁₀F₃N₃O₂S 353.33 Extended aromatic system improves π-π stacking interactions.

Key Differences and Implications

In contrast, the 2-chlorophenyl group in is electron-withdrawing, which may increase reactivity but reduce metabolic stability. Thiazolyl (in ) and benzothiophenyl (in ) substituents introduce heteroatoms, altering solubility and hydrogen-bonding capacity.

Biological Activity Correlations :

  • Compounds with aliphatic cyclohexyl groups (e.g., ) exhibit higher hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Nitro -substituted derivatives (e.g., C₁₄H₁₁F₃N₄O₄ in ) show higher molecular weights and electron-withdrawing effects, which could enhance binding to charged enzymatic pockets .

Synthetic Accessibility :

  • The target compound’s 4-methoxyphenyl group is synthetically accessible via Suzuki-Miyaura coupling, a common method for arylpyrimidines . In contrast, benzothiophene -containing analogs require more specialized thiophene functionalization .

Biological Activity

N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C14H12F3N3O3C_{14}H_{12}F_3N_3O_3 with a molecular weight of 347.26 g/mol. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC14H12F3N3O3C_{14}H_{12}F_3N_3O_3
Molecular Weight347.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, allowing the compound to modulate enzyme activities effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering cellular responses and signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity : There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems.

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM respectively.

Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

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